molecular formula C19H21FN4O4S B12175121 4-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-4-oxo-N-(pyridin-3-yl)butanamide

4-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-4-oxo-N-(pyridin-3-yl)butanamide

Cat. No.: B12175121
M. Wt: 420.5 g/mol
InChI Key: SBIFAKRNWLMALJ-UHFFFAOYSA-N
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Description

This compound (CAS: 1232789-60-4) is a sulfonamide derivative featuring a piperazine core linked to a 4-fluorophenylsulfonyl group and an oxobutanamide chain terminating in a pyridin-3-yl moiety. Its molecular formula is C₁₉H₂₁FN₄O₄S, with a molecular weight of 420.4578 . The pyridine ring may participate in hydrogen bonding or π-π interactions, influencing pharmacokinetic properties.

Properties

Molecular Formula

C19H21FN4O4S

Molecular Weight

420.5 g/mol

IUPAC Name

4-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-4-oxo-N-pyridin-3-ylbutanamide

InChI

InChI=1S/C19H21FN4O4S/c20-15-3-5-17(6-4-15)29(27,28)24-12-10-23(11-13-24)19(26)8-7-18(25)22-16-2-1-9-21-14-16/h1-6,9,14H,7-8,10-13H2,(H,22,25)

InChI Key

SBIFAKRNWLMALJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)CCC(=O)NC2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-4-oxo-N-(pyridin-3-yl)butanamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Hydrolysis Reactions

The sulfonamide and amide groups are susceptible to hydrolysis under acidic or basic conditions:

Functional GroupReagents/ConditionsProductsReference
Sulfonamide6M HCl, reflux (110°C, 8h)4-fluorobenzenesulfonic acid + piperazine derivative
Amide (4-oxo)NaOH (2M), 80°C, 4hCarboxylic acid salt + pyridin-3-amine
  • Key Insight : Hydrolysis of the sulfonamide occurs preferentially under strongly acidic conditions, while the amide bond requires basic conditions for cleavage.

Reduction Reactions

The ketone (4-oxo) group can be reduced to a secondary alcohol:

ReactionReagentsConditionsYieldReference
Ketone → AlcoholNaBH₄/MeOHRT, 2h72%
Catalytic HydrogenationH₂ (1 atm), Pd/CEthanol, 25°C, 6h65%
  • Notable Finding : NaBH₄ is more selective for ketone reduction without affecting the sulfonamide or pyridine groups.

Nucleophilic Substitution

The sulfonyl group participates in nucleophilic substitution reactions:

NucleophileReagentsProductApplicationReference
AminesRNH₂, DIPEA, DMFSulfonamide derivativesLibrary synthesis
ThiolsRSH, K₂CO₃, DMSOSulfur-linked analogsBioisosteric replacements
  • Example : Reaction with benzylamine yields 4-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-N-(pyridin-3-yl)-4-(benzylamino)butanamide (85% yield).

Electrophilic Aromatic Substitution

The pyridine ring undergoes electrophilic substitution at the meta position:

ReactionReagentsConditionsOutcomeReference
NitrationHNO₃/H₂SO₄0°C, 30min3-Nitro-pyridin-3-yl derivative (58%)
BrominationBr₂, FeBr₃40°C, 2h5-Bromo-pyridin-3-yl analog (63%)
  • Mechanistic Note : Electron-withdrawing effects of the amide group direct substitution to the meta position.

Coupling Reactions

The amide and sulfonamide groups enable peptide-like couplings:

Reaction TypeCoupling AgentSubstrateProductYieldReference
Amide Bond FormationHATU, DIPEACarboxylic acidsPeptidomimetics78–92%
Suzuki CouplingPd(PPh₃)₄, K₂CO₃Boronic acidsBiaryl derivatives70%
  • Case Study : Coupling with 4-fluorophenylboronic acid generates a biphenyl-pyridine hybrid (70% yield).

Oxidation Reactions

The piperazine ring undergoes oxidation under specific conditions:

Oxidizing AgentConditionsProductReference
KMnO₄, H₂O60°C, 3hPiperazine-2,5-dione
mCPBACH₂Cl₂, RTN-Oxide derivative
  • Stability Note : Oxidation of the piperazine ring is slow compared to other reactions (half-life >12h).

Comparative Reactivity of Functional Groups

A reactivity ranking based on experimental data:

Functional GroupReactivity (Relative Rate)Dominant Reaction
Ketone (4-oxo)1.0 (reference)Reduction
Sulfonamide0.6Nucleophilic substitution
Pyridine0.4Electrophilic substitution
Amide0.3Hydrolysis

Research Findings

  • Synthetic Optimization : Coupling reactions using HATU produce higher yields (90%) compared to EDC/NHS (75%) .

  • Stability : The compound is stable in aqueous buffers (pH 4–9) for 24h but degrades rapidly under strongly alkaline conditions (pH >12).

  • Biological Relevance : Derivatives with brominated pyridine rings show enhanced binding to kinase targets (IC₅₀ = 0.8 μM).

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing piperazine and sulfonamide moieties often demonstrate anticancer properties. In particular, derivatives of piperazine have been synthesized and tested for their ability to inhibit cancer cell proliferation. A study showed that similar compounds exhibited significant cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy .

Antibacterial Properties

The sulfonamide group is known for its antibacterial activity. Studies have demonstrated that compounds with this functional group can inhibit bacterial growth effectively. For instance, a related compound showed moderate to strong activity against Salmonella typhi and Bacillus subtilis, indicating that derivatives of 4-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-4-oxo-N-(pyridin-3-yl)butanamide could be explored for developing new antibiotics .

Central Nervous System (CNS) Effects

Piperazine derivatives have been studied for their effects on the central nervous system, including potential anxiolytic and antidepressant activities. The structural similarity of this compound to known CNS-active agents suggests that it may also possess such properties. Research into its binding affinity to neurotransmitter receptors could provide insights into its therapeutic potential for treating mood disorders .

Case Study 1: Anticancer Screening

A series of piperazine-based compounds were synthesized and screened for anticancer activity using MTT assays against various cancer cell lines. The results indicated that compounds similar to 4-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-4-oxo-N-(pyridin-3-yl)butanamide displayed IC50 values in the low micromolar range, highlighting their potential as anticancer agents .

Case Study 2: Antibacterial Testing

A comparative study evaluated the antibacterial efficacy of several sulfonamide derivatives against clinical isolates of Escherichia coli and Staphylococcus aureus. The results demonstrated that certain derivatives exhibited significant inhibition zones, suggesting that the compound could be developed further as a novel antibiotic .

Mechanism of Action

The mechanism of action of 4-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-4-oxo-N-(pyridin-3-yl)butanamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in disease pathways.

    Pathways Involved: It can modulate signaling pathways by inhibiting or activating specific proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(3-Chlorophenyl)-4-{4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}-4-oxobutanamide

  • Structure : Differs in the terminal aromatic group (3-chlorophenyl vs. pyridin-3-yl).
  • Molecular Formula : C₂₀H₂₁ClFN₃O₄S (MW: 453.9148) .
  • Key Differences: Electronic Effects: The 3-chlorophenyl group introduces a stronger electron-withdrawing effect compared to pyridin-3-yl, which has a lone pair on nitrogen. This may alter binding affinity in targets sensitive to electronic environments.

Benzo[b][1,4]oxazin-3(4H)-one Analogues (Compounds 28 and 29a/b)

  • Structure: Compound 28 replaces the sulfonyl group with a benzo[b][1,4]oxazin-3-one moiety linked via a propanoyl chain .
  • Molecular Formula : C₂₁H₂₄N₅O₄ (MW: 410.18226) .
  • Key Differences: Rigidity vs. Hydrogen Bonding: The oxazinone carbonyl group provides additional hydrogen-bonding sites, which may enhance binding to serine proteases or kinases. Solubility: The oxazinone’s oxygen-rich structure could improve aqueous solubility relative to the sulfonyl group.

Triazine-Morpholino Derivatives (Compound 22)

  • Structure: Incorporates a triazine-morpholino core instead of the sulfonyl group, with a longer aliphatic chain (9-oxononyl) .
  • Molecular Formula : C₂₈H₃₄F₂N₁₀O₄ (MW: 633.3) .
  • Target Specificity: The triazine moiety is common in kinase inhibitors (e.g., PI3K/mTOR), suggesting divergent therapeutic applications compared to sulfonamide-based compounds.

Pyrazolo[3,4-d]pyrimidine Derivatives (Example 53)

  • Structure : Features a pyrazolo-pyrimidine core and chromen-2-yl group, with fluorophenyl substituents .
  • Molecular Formula : C₃₀H₂₃F₂N₅O₃ (MW: 589.1) .
  • Key Differences :
    • Planarity : The fused pyrazolo-pyrimidine system creates a planar structure, favoring intercalation or stacking interactions in nucleic acid targets.
    • Fluorine Placement : Dual fluorine atoms on the phenyl ring may enhance metabolic stability but reduce solubility compared to single-fluorine analogs.

Structural and Physicochemical Comparison Table

Compound Core Structure Terminal Group Molecular Weight Key Features
Target Compound Piperazine-sulfonyl Pyridin-3-yl 420.46 Flexible, H-bond capable
N-(3-Chlorophenyl) Analog Piperazine-sulfonyl 3-Chlorophenyl 453.91 Electron-withdrawing, rigid
Benzooxazinone 28 Piperazine-propanoyl Benzooxazinone 410.18 Rigid, improved solubility
Triazine-Morpholino 22 Triazine-morpholino 9-Oxononyl 633.30 Bulky, kinase-targeted
Pyrazolo-pyrimidine Example Pyrazolo-pyrimidine Chromen-2-yl 589.10 Planar, nucleic acid interactions

Biological Activity

The compound 4-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-4-oxo-N-(pyridin-3-yl)butanamide is a complex molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a piperazine ring, a pyridine moiety, and a fluorophenyl sulfonyl group, which contribute to its unique biological properties. The molecular formula is C19H22FN3O3SC_{19}H_{22}FN_3O_3S, with a molecular weight of approximately 397.45 g/mol. Its structure can be represented as follows:

Chemical Structure C19H22FN3O3S\text{Chemical Structure }C_{19}H_{22}FN_3O_3S

Research indicates that the biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The sulfonyl group is known to interact with various enzymes, potentially inhibiting their activity. For instance, compounds with similar structures have demonstrated significant inhibition of acetylcholinesterase (AChE) and urease, which are crucial in neurochemical pathways and metabolic processes respectively .
  • Antibacterial Activity : Preliminary studies suggest that this compound exhibits moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. The presence of the piperazine ring enhances its interaction with bacterial membranes .
  • Anti-inflammatory Properties : The compound has shown promise in modulating inflammatory responses, likely through the inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α .

Biological Activity Data

A summary of biological activities observed for 4-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-4-oxo-N-(pyridin-3-yl)butanamide is presented in the table below:

Activity Type Observation Reference
AntibacterialModerate to strong against S. typhi, B. subtilis
Enzyme InhibitionSignificant AChE and urease inhibition
Anti-inflammatoryModulation of IL-6 and TNF-α levels

Case Studies

  • Antibacterial Screening : In a study involving various synthesized derivatives of piperazine compounds, 4-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-4-oxo-N-(pyridin-3-yl)butanamide was evaluated for its antibacterial properties. Results indicated that it inhibited the growth of Salmonella typhi at concentrations lower than those required for other tested compounds .
  • Inhibition Studies : Another investigation focused on the enzyme inhibition capabilities of this compound. It was found to have an IC50 value comparable to established AChE inhibitors, suggesting significant potential for treating neurodegenerative diseases .

Comparative Analysis

When compared to structurally similar compounds, such as those containing different halogen substitutions on the phenyl ring (e.g., bromine or chlorine), 4-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-4-oxo-N-(pyridin-3-yl)butanamide exhibited superior antibacterial activity and enzyme inhibition profiles. This could be attributed to the electron-withdrawing effects of the fluorine atom, enhancing lipophilicity and membrane penetration .

Q & A

Q. How can computational modeling predict off-target interactions and polypharmacology?

  • Methodology : Employ ensemble docking (e.g., AutoDock Vina, Glide) against structural databases (e.g., ChEMBL, PDB). Machine learning models (e.g., Random Forest) trained on bioactivity data predict secondary targets. Network pharmacology analysis links predicted targets to disease pathways .

Q. What strategies mitigate formulation challenges due to the compound’s low permeability?

  • Methodology : Develop nanoformulations (e.g., liposomes, PLGA nanoparticles) to enhance cellular uptake. Assess permeability using Caco-2 monolayers or PAMPA. Co-administration with permeation enhancers (e.g., sodium taurocholate) can improve bioavailability .

Q. How can interdisciplinary approaches integrate synthetic chemistry and systems biology for mechanistic studies?

  • Methodology : Combine CRISPR-Cas9 gene editing (e.g., knock-out target genes) with phenotypic screening of analogs. Multi-omics profiling (transcriptomics, proteomics) identifies downstream pathways. Systems biology tools (e.g., STRING, Cytoscape) map interaction networks .

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